![molecular formula C20H28N8O4 B12932833 2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine CAS No. 918868-04-9](/img/structure/B12932833.png)
2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,5R)-2-(2-(4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a triazole ring, a purine base, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the attachment of the cyclohexylmethyl group, and the coupling with the purine base. The final step involves the formation of the tetrahydrofuran ring with the hydroxymethyl group.
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Cyclohexylmethyl Group: This step may involve a nucleophilic substitution reaction.
Coupling with the Purine Base: This step can be carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions may target the triazole ring or the purine base.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential use as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The triazole ring and purine base are known to interact with nucleic acids and proteins, suggesting potential roles in gene regulation or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R)-2-(2-(4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: This compound is unique due to its specific combination of functional groups.
Other Triazole-Containing Compounds: These compounds share the triazole ring but differ in other structural features.
Purine Derivatives: Compounds with a purine base but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of a triazole ring, a purine base, and a tetrahydrofuran ring, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
918868-04-9 |
|---|---|
Molecular Formula |
C20H28N8O4 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-[4-(cyclohexylmethyl)triazol-1-yl]-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H28N8O4/c1-21-17-14-18(27(10-22-14)19-16(31)15(30)13(9-29)32-19)24-20(23-17)28-8-12(25-26-28)7-11-5-3-2-4-6-11/h8,10-11,13,15-16,19,29-31H,2-7,9H2,1H3,(H,21,23,24)/t13-,15-,16-,19-/m1/s1 |
InChI Key |
AWIAIAVIESJHNP-NVQRDWNXSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCCC4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCCC4)N(C=N2)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


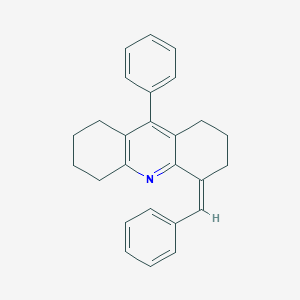
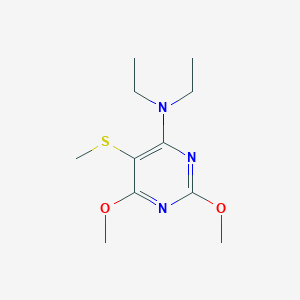
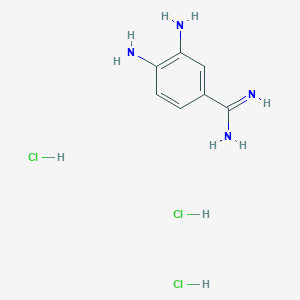
![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
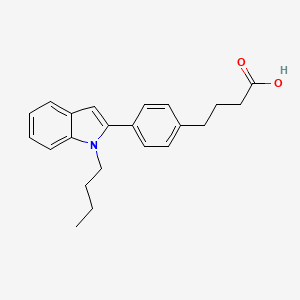

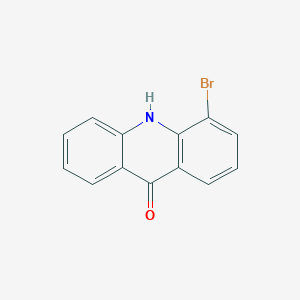

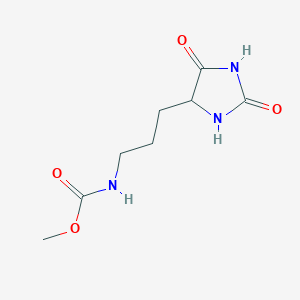
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
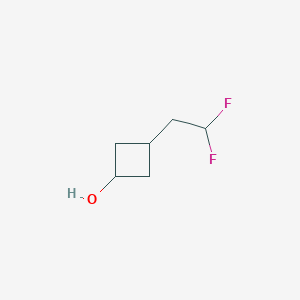
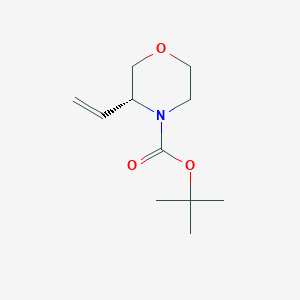
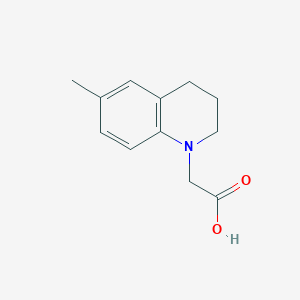
![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12932818.png)
